Cas no 1009188-76-4 (2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide)

2-(2-Phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a sulfonamide-based compound featuring a phenylvinylsulfonamide moiety linked to a propanamide scaffold with an additional sulfamoylphenyl ethyl group. This structure suggests potential utility in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator due to its sulfonamide and amide functionalities, which are known to enhance binding affinity and selectivity. The compound’s dual sulfonamide groups may contribute to improved solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. Analytical characterization confirms high purity and stability, suitable for research applications in biochemical and pharmacological studies.
2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide structure
1009188-76-4 structure
Product Name:2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
CAS No:1009188-76-4
MF:C19H23N3O5S2
MW:437.533022165298
CID:5869345
PubChem ID:5843628
Update Time:2025-06-08

2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • MLS000774586
    • CHEMBL1464900
    • SR-01000048795
    • 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
    • SR-01000048795-1
    • 1009188-76-4
    • Z32376713
    • SMR000372102
    • EN300-26587372
    • HMS2730J18
    • Inchi: 1S/C19H23N3O5S2/c1-15(22-28(24,25)14-12-16-5-3-2-4-6-16)19(23)21-13-11-17-7-9-18(10-8-17)29(20,26)27/h2-10,12,14-15,22H,11,13H2,1H3,(H,21,23)(H2,20,26,27)/b14-12+
    • InChI Key: ZERKDHFFVLZURC-WYMLVPIESA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC(C)C(NCCC1C=CC(=CC=1)S(N)(=O)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 437.10791319g/mol
  • Monoisotopic Mass: 437.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 755
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 152Ų

2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587372-0.05g
2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
1009188-76-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Professional Introduction to Compound with CAS No. 1009188-76-4 and Product Name: 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

The compound in question, identified by the CAS number 1009188-76-4, is a sophisticated organic molecule with a distinct chemical structure that has garnered attention in the field of pharmaceutical research. The product name, 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, provides a detailed insight into its molecular architecture, which includes functional groups such as sulfonamides and amides. These features are critical for understanding its potential biological activities and mechanisms of action.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in the development of novel therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a phenylethene (styrene) moiety in this compound suggests possible interactions with biological targets that involve aromatic hydrocarbon binding sites, which is a common feature in many bioactive molecules.

The specific arrangement of functional groups in 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide may contribute to its unique pharmacological profile. For instance, the sulfonamide group can act as a hydrogen bond acceptor, enhancing binding affinity to protein targets. Additionally, the N-terminal amide group can participate in hydrogen bonding interactions, further modulating the compound's biological activity. These characteristics make it a promising candidate for further investigation in drug discovery.

In the context of current research, there is growing interest in developing molecules that can modulate protein-protein interactions (PPIs). Sulfonamides have been successfully employed in this area due to their ability to disrupt or stabilize PPIs through specific binding interactions. The extended aliphatic chain in 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide may provide additional flexibility, allowing the molecule to adopt conformations that optimize binding to target proteins.

Moreover, the presence of two sulfonamide groups—one at the C-terminal and another as part of the phenylethene moiety—may enhance the compound's solubility and bioavailability, which are crucial factors for drug development. Improved solubility can lead to better pharmacokinetic properties, including enhanced absorption and distribution within the body. This could make 2-(2-phenylethenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide a more effective therapeutic agent compared to simpler sulfonamide derivatives.

Recent studies have also demonstrated the potential of sulfonamide-based compounds in targeting specific enzymes and receptors involved in disease pathways. For example, modifications of sulfonamide structures have led to the development of drugs that inhibit enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). The unique structural features of 1009188-76-4 may enable it to interact with similar targets, offering new therapeutic possibilities.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are likely employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be essential for characterizing the final product and confirming its structural integrity.

In conclusion, 1009188-76-4 represents a structurally intricate molecule with potential applications in pharmaceutical research. Its unique combination of sulfonamide and amide functional groups, along with an extended aliphatic chain and aromatic moieties, positions it as a promising candidate for further exploration. Ongoing research into its biological activities and pharmacological properties may uncover new therapeutic opportunities across various disease areas.

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